Sophoricoside

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und immunsuppressiven Eigenschaften untersucht.

Industrie: Wird bei der Produktion von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.

Wirkmechanismus

Sophoricosid entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade:

Entzündungshemmend: Hemmt die Produktion von entzündungsfördernden Zytokinen und die Aktivierung des Nuclear Factor-κB (NF-κB) und Caspase-1.

Krebshemmend: Induziert Apoptose in Krebszellen durch Modulation von Signalwegen.

Immunsuppressiv: Unterdrückt die Immunantwort durch Hemmung der Aktivierung von Immunzellen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sophoricosid kann durch Biotransformationsprozesse synthetisiert werden. Ein solches Verfahren beinhaltet die Verwendung mikrobieller Enzyme, insbesondere β-Glucosidase, die Sophoricosid zu Genistein hydrolysiert . Dieser Prozess ist effizient und kostengünstig, was ihn für die großtechnische Produktion geeignet macht.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Sophoricosid typischerweise aus den getrockneten Früchten von Styphnolobium japonicum mit Lösungsmittelextraktionsmethoden gewonnen. Die extrahierte Verbindung wird dann durch chromatographische Techniken gereinigt, um ein Produkt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

Sophoricosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Diese Reaktion beinhaltet die Spaltung der glykosidischen Bindung, was zur Bildung von Genistein führt.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Analyse Chemischer Reaktionen

Types of Reactions

Sophoricoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the glycosidic bond, resulting in the formation of genistein.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

Sophoricoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1.

Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways.

Immunosuppressive: Suppresses the immune response by inhibiting the activation of immune cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Genistein: Ein Isoflavon-Aglykon, das ähnliche pharmakologische Eigenschaften wie Sophoricosid aufweist.

Daizein: Ein weiteres Isoflavon mit vergleichbaren biologischen Aktivitäten.

Einzigartigkeit

Sophoricosid ist aufgrund seiner glykosidischen Struktur einzigartig, die seine Löslichkeit und Bioverfügbarkeit beeinflusst. Im Gegensatz zu seinen Aglykon-Gegenstücken ist Sophoricosid wasserlöslicher, was die Formulierung in verschiedene pharmazeutische Produkte erleichtert .

Biologische Aktivität

Sophoricoside, a bioactive compound derived from Sophora japonica, has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, antioxidant, estrogenic, and anti-diabetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an isoflavonoid glycoside that is metabolized into genistein in vivo, which is believed to be responsible for many of its pharmacological effects. The compound exhibits its activity through various mechanisms, including modulation of inflammatory pathways and metabolic processes.

Key Mechanisms:

- Inhibition of NF-κB Activation : this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in mast cells, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to stimuli like PMACI .

- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This activation leads to decreased lipogenesis and increased glucose uptake in hepatic and muscle cells .

- Enzyme Inhibition : this compound inhibits α-glucosidase and α-amylase activities, which are critical for carbohydrate digestion, thus contributing to its anti-diabetic effects .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied. In vitro experiments demonstrated that it significantly downregulated the production of inflammatory cytokines in mast cells. The compound inhibited caspase-1 activation, which is pivotal in the inflammatory response .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress. This activity is essential for protecting cells from damage caused by free radicals .

Estrogenic Activity

In studies involving estrogen-dependent cell lines, this compound exhibited significant estrogenic activity, promoting cell proliferation and demonstrating potential applications in managing osteoporosis .

Metabolic Effects

This compound has been shown to modulate lipogenesis and enhance glucose consumption in HepG2 cells. The compound effectively reduced lipid accumulation by downregulating key transcription factors involved in lipid synthesis .

Case Studies

- Asthma Management : A study investigated the effects of this compound on allergic asthma models. It was found to significantly reduce IL-5 levels, suggesting its potential as a therapeutic agent for asthma management .

- Osteoporosis Treatment : In ovariectomized rats, this compound improved bone mechanical strength and increased osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN), indicating its role in bone health maintenance .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased levels of TNF-α, IL-6, IL-8 | Inhibition of NF-κB activation |

| Antioxidant | Reduced oxidative stress | Scavenging free radicals |

| Estrogenic | Increased cell proliferation | Estrogen receptor activation |

| Lipid-lowering | Decreased lipid accumulation | AMPK activation |

Research Findings

- Inflammatory Cytokine Production : this compound inhibited TNF-α production by approximately 31% at a concentration of 50 µM in mast cells stimulated with PMACI .

- Glucose Uptake Enhancement : The compound increased glucose uptake in C2C12 myotubes, indicating its potential utility in managing diabetes .

- Inhibition of Digestive Enzymes : IC50 values for α-glucosidase were reported at 13.4 µM from S. cerevisiae, demonstrating potent enzyme inhibition capabilities .

Eigenschaften

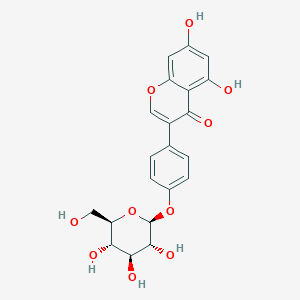

IUPAC Name |

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJFLLIDGZEP-CMWLGVBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017840 | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-95-4 | |

| Record name | Sophoricoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.